Emestrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 埃美司汀通常是从天然来源中分离得到的,而不是通过化学合成。 它来自真菌(如Emericella striata 和Podospora australis)的菌丝体丙酮提取物 . 分离过程涉及生物活性引导的分馏、高分辨率质谱 (HRMS) 和核磁共振 (NMR) 光谱 .

工业生产方法: 大多数研究集中在从受控实验室条件下的真菌培养物中分离该化合物 .

化学反应分析

反应类型: 埃美司汀会发生各种化学反应,包括氧化和还原。 已知它能抑制线粒体中的 ATP 合成,对氧化磷酸化产生解偶联作用 .

常用试剂和条件: 埃美司汀的分离和分析涉及丙酮等试剂进行提取,以及用于 NMR 光谱的溶剂。 这些反应的具体条件是根据需要进行调整,以在分离过程中保持化合物的完整性 .

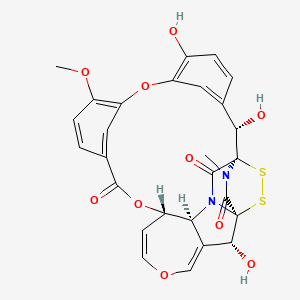

形成的主要产物: 这些反应中感兴趣的主要产物是埃美司汀本身,其特征在于其大环表二硫二氧哌嗪结构 .

科学研究应用

Anticancer Properties

Cytotoxic Effects

Emestrin exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that it induces apoptosis in human hepatocellular carcinoma cells (Huh-7) and other cancer types such as T47D and HeLa. The IC50 values for this compound against these cell lines are notably low, indicating potent activity:

| Cell Line | IC50 Value (μg/ml) |

|---|---|

| Huh-7 | 4.89 |

| T47D | 0.16 |

| HeLa | 1.56 |

The mechanism of action involves the induction of the mitochondrial pathway of apoptosis, which is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Antifungal Activity

Inhibition of Fungal Growth

this compound has been identified as a potent antifungal agent. Its structure, classified as an epidithiodioxopiperazine, allows it to exert strong inhibitory effects against various fungal pathogens. Research indicates that this compound can inhibit the growth of fungi like Candida albicans, contributing to its potential therapeutic uses in treating fungal infections .

Drug Discovery Potential

Source of New Compounds

Recent studies have highlighted the potential of this compound and related compounds as leads in drug discovery. Isolated from endophytic fungi associated with plants like Ruprechtia salicifolia, this compound's unique chemical structure provides opportunities for developing novel therapeutic agents . The exploration of fungal metabolites is crucial for identifying new drugs, especially given the rising resistance to conventional treatments.

Case Studies

Case Study: this compound in Cancer Research

A study conducted on Huh-7 cells demonstrated that treatment with this compound led to a marked increase in apoptosis, with early and late apoptotic cells significantly higher than untreated controls. This finding underscores the compound's potential as an anticancer therapeutic agent .

Case Study: Antifungal Efficacy Against Candida albicans

Research evaluating this compound's antifungal properties found it effective against Candida albicans, suggesting its utility in treating systemic fungal infections, particularly in immunocompromised patients .

作用机制

相似化合物的比较

Chaetomin: Another epidithiodioxopiperazine with similar antifungal properties.

Cytochalasins: These compounds also exhibit antifungal activity but differ in their chemical structure and specific biological targets.

Uniqueness of Emestrin: this compound stands out due to its potent inhibition of ATP synthesis and its dual action on both fungal pathogens and cancer cells . Its unique macrocyclic structure also distinguishes it from other similar compounds .

属性

分子式 |

C27H22N2O10S2 |

|---|---|

分子量 |

598.6 g/mol |

IUPAC 名称 |

(1R,3S,9S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione |

InChI |

InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3/t17-,20-,21-,22+,26+,27+/m0/s1 |

InChI 键 |

UWWYWUMDYAWTKK-YITDFDIYSA-N |

SMILES |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

手性 SMILES |

CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@H]4N2C(=O)[C@@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

规范 SMILES |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

同义词 |

emestrin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。